molecular formula C11H20O3 B13532916 Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate

Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate

Cat. No.: B13532916
M. Wt: 200.27 g/mol
InChI Key: HMBQFCJPPAEBIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-methyl-3-(propan-2-yl)oxirane with carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .

Scientific Research Applications

Ethyl 2-ethyl-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxirane derivatives and esters with comparable structures. Examples include ethyl acetate and methyl butyrate, which share some structural similarities but differ in their specific functional groups and reactivity .

Uniqueness

What sets ethyl 2-ethyl-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate apart is its unique combination of an oxirane ring and ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethyl-3-methyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-6-11(9(12)13-7-2)10(5,14-11)8(3)4/h8H,6-7H2,1-5H3

InChI Key

HMBQFCJPPAEBIC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C(C)C)C(=O)OCC

Origin of Product

United States

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